(Z)-N-(6-methoxy-1,3-benzothiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
N-{(1S)-1-BENZYL-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a morpholine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1S)-1-BENZYL-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{(1S)-1-BENZYL-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines .
Scientific Research Applications
N-{(1S)-1-BENZYL-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{(1S)-1-BENZYL-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core structure but lacks the morpholine and benzyl groups.
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Similar benzothiazole structure with a methoxy group but different substituents.
Uniqueness
N-{(1S)-1-BENZYL-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is unique due to its combination of a benzothiazole ring, a morpholine ring, and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-29-16-7-8-17-19(14-16)31-21(23-17)25-20(27)18(13-15-5-3-2-4-6-15)24-22(28)26-9-11-30-12-10-26/h2-8,14,18H,9-13H2,1H3,(H,24,28)(H,23,25,27)/t18-/m0/s1 |
InChI Key |
KPRRZOABVAFFQW-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)N4CCOCC4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
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